4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

Description

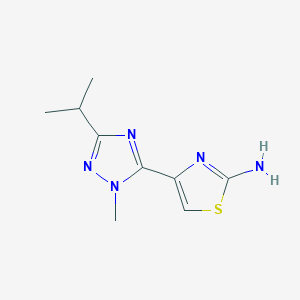

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 1,2,4-triazole moiety. The thiazole ring is functionalized at position 4 with a 3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl group and at position 2 with an amine group. This structural framework is designed to exploit the bioactivity of both thiazole and 1,2,4-triazole motifs, which are known for their roles in medicinal chemistry, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C9H13N5S |

|---|---|

Molecular Weight |

223.30 g/mol |

IUPAC Name |

4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H13N5S/c1-5(2)7-12-8(14(3)13-7)6-4-15-9(10)11-6/h4-5H,1-3H3,(H2,10,11) |

InChI Key |

UFWDJYRJONTAEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=N1)C2=CSC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazole derivative, which is then reacted with a thiazole precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Features a tert-butyl group at position 4 of the thiazole ring instead of the isopropyl-triazole substituent.

- Synthesis : Utilizes a thiazole-thiourea condensation followed by triazole incorporation, mirroring methods in and .

- Key Differences : The bulky tert-butyl group may enhance steric hindrance, reducing solubility but improving metabolic stability .

4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)thiazol-2-amine

Antibacterial and Anti-Inflammatory Activity

- Compound 3 (): A thiazol-2-amine derivative with a MIC of 0.0077–0.0079 μM against Streptococcus pneumoniae, outperforming the control drug Ofloxacin (MIC = 27.64–27.67 μM).

- Target Compound : While direct data are unavailable, structural similarities suggest comparable antibacterial efficacy, modulated by the isopropyl-triazole group’s hydrophobicity .

Enzyme Inhibition

- Compounds 5a–5g () : Exhibited moderate 5-LOX inhibition (IC₅₀ > 11 μM) but lower potency than zileuton (IC₅₀ = 11 μM). The thiophene-thiazole scaffold influenced selectivity .

- Target Compound : The triazole-thiazole hybrid may enhance 5-LOX or COX-2 inhibition due to improved π-π stacking with enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Triazole vs. Oxadiazole : The 1,2,4-triazole group in the target compound confers higher metabolic stability compared to oxadiazole analogs, which are prone to hydrolysis .

Substituent Effects : Isopropyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This trade-off is critical for bioavailability .

Antibacterial Superiority : Thiazol-2-amine derivatives with triazole substituents (e.g., compound 3 in ) show exceptional activity against Gram-positive bacteria, suggesting a promising direction for the target compound .

Biological Activity

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4S |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 1342031-34-8 |

The structure consists of a thiazole ring linked to a triazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related triazole and thiazole derivatives. For instance, compounds with similar structures have shown promising results against various bacterial strains. A study reported that derivatives of thiazole demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, triazole-thiazole hybrids have shown cytotoxic effects against several cancer cell lines. In a comparative study, compounds with thiazole rings exhibited IC50 values indicating significant cytotoxicity, with some compounds outperforming established drugs like doxorubicin . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the thiazole ring for enhanced activity.

Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of various derivatives including those related to this compound, researchers found that certain modifications led to increased antibacterial activity. The study utilized the MTT assay for cytotoxicity testing and confirmed that specific substitutions on the thiazole moiety significantly improved efficacy .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives in human glioblastoma and melanoma cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited higher potency. Notably, some derivatives achieved IC50 values lower than those of reference standards .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.